molecular formula C17H14F6N2O2 B591181 N-methyl-N-[[3-(4-pyridinyl)phenyl]methyl]-,2,2,2-trifluoro-1-(trifluoromethyl)ethylester-carbamicacid CAS No. 1416133-88-4

N-methyl-N-[[3-(4-pyridinyl)phenyl]methyl]-,2,2,2-trifluoro-1-(trifluoromethyl)ethylester-carbamicacid

Cat. No.: B591181
CAS No.: 1416133-88-4
M. Wt: 392.29 g/mol
InChI Key: RBZKWMMBPOHSDF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

JW 618 primarily targets the enzyme α/β-hydrolase domain-containing 6 (ABHD6) . ABHD6 is involved in the hydrolysis of monoacylglycerols, including the endocannabinoid 2-arachidonoylglycerol (2-AG), which plays a crucial role in various physiological processes such as pain sensation, appetite regulation, and immune response .

Mode of Action

JW 618 acts as a selective inhibitor of ABHD6. By binding to the active site of ABHD6, JW 618 prevents the enzyme from hydrolyzing 2-AG . This inhibition leads to an increase in the levels of 2-AG, thereby enhancing its signaling through cannabinoid receptors .

Biochemical Pathways

The inhibition of ABHD6 by JW 618 affects the endocannabinoid signaling pathway . Elevated levels of 2-AG result in prolonged activation of cannabinoid receptors (CB1 and CB2), which are involved in modulating neurotransmitter release, inflammation, and other cellular processes . This can lead to downstream effects such as reduced pain perception and anti-inflammatory responses .

Pharmacokinetics

JW 618 exhibits favorable pharmacokinetic properties, including good absorption, distribution, metabolism, and excretion (ADME) profiles . It is well-absorbed and distributed in the body, with a moderate half-life that allows for sustained inhibition of ABHD6. The compound is metabolized primarily in the liver and excreted via the kidneys .

Result of Action

At the molecular level, JW 618 increases the concentration of 2-AG by inhibiting its breakdown. This leads to enhanced activation of cannabinoid receptors, which can modulate various physiological responses. At the cellular level, this results in reduced inflammation, decreased pain sensation, and potential neuroprotective effects .

Action Environment

The efficacy and stability of JW 618 can be influenced by environmental factors such as pH, temperature, and the presence of other compounds . For instance, extreme pH levels or high temperatures may affect the stability of JW 618, potentially reducing its inhibitory activity. Additionally, interactions with other drugs or compounds that affect the endocannabinoid system could modulate the effectiveness of JW 618 .

JW 618 represents a promising compound for modulating endocannabinoid signaling, with potential therapeutic applications in pain management, inflammation, and neuroprotection.

: MedChemExpress : Cayman Chemical

Preparation Methods

The synthetic routes and reaction conditions for JW 618 are not extensively detailed in publicly available sourcesIndustrial production methods typically involve optimizing these synthetic routes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

JW 618 undergoes various types of chemical reactions, including:

    Oxidation: JW 618 can undergo oxidation reactions, where it loses electrons and increases its oxidation state.

    Reduction: The compound can also undergo reduction reactions, where it gains electrons and decreases its oxidation state.

    Substitution: JW 618 can participate in substitution reactions, where one functional group is replaced by another.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

JW 618 has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool compound to study the inhibition of ABHD6 and MAGL, providing insights into the biochemical pathways involving these enzymes.

    Biology: JW 618 is used in biological research to investigate the role of ABHD6 and MAGL in various physiological processes, including lipid metabolism and endocannabinoid signaling.

    Medicine: The compound is studied for its potential therapeutic applications in treating diseases related to dysregulated lipid metabolism and endocannabinoid signaling, such as obesity, diabetes, and neurological disorders.

    Industry: JW 618 is used in the development of new drugs and therapeutic agents targeting ABHD6 and MAGL .

Comparison with Similar Compounds

JW 618 is unique in its high selectivity and potency for inhibiting ABHD6 and MAGL. Similar compounds include:

    JW 642: Another selective inhibitor of MAGL, with different inhibition concentrations and selectivity profiles.

    JZL 184: A potent and selective inhibitor of MAGL, used in similar research applications.

    URB602: A less potent inhibitor of MAGL, with different selectivity and efficacy profiles.

JW 618 stands out due to its high potency and selectivity across species, making it a valuable tool in scientific research .

Properties

IUPAC Name

1,1,1,3,3,3-hexafluoropropan-2-yl N-methyl-N-[(3-pyridin-4-ylphenyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F6N2O2/c1-25(15(26)27-14(16(18,19)20)17(21,22)23)10-11-3-2-4-13(9-11)12-5-7-24-8-6-12/h2-9,14H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBZKWMMBPOHSDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CC=C1)C2=CC=NC=C2)C(=O)OC(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901016734
Record name 1,1,1,3,3,3-hexafluoropropan-2-yl methyl{[3-(pyridin-4-yl)phenyl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901016734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416133-88-4
Record name 1,1,1,3,3,3-hexafluoropropan-2-yl methyl{[3-(pyridin-4-yl)phenyl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901016734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-methyl-N-[[3-(4-pyridinyl)phenyl]methyl]-,2,2,2-trifluoro-1-(trifluoromethyl)ethylester-carbamicacid
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N-methyl-N-[[3-(4-pyridinyl)phenyl]methyl]-,2,2,2-trifluoro-1-(trifluoromethyl)ethylester-carbamicacid
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N-methyl-N-[[3-(4-pyridinyl)phenyl]methyl]-,2,2,2-trifluoro-1-(trifluoromethyl)ethylester-carbamicacid
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N-methyl-N-[[3-(4-pyridinyl)phenyl]methyl]-,2,2,2-trifluoro-1-(trifluoromethyl)ethylester-carbamicacid
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N-methyl-N-[[3-(4-pyridinyl)phenyl]methyl]-,2,2,2-trifluoro-1-(trifluoromethyl)ethylester-carbamicacid
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N-methyl-N-[[3-(4-pyridinyl)phenyl]methyl]-,2,2,2-trifluoro-1-(trifluoromethyl)ethylester-carbamicacid

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